2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide
Description
This compound belongs to the cinnoline acetamide class, characterized by a tetrahydrocinnolinone core (3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl) linked to an acetamide group substituted with a 3-pyridylmethyl moiety. Its molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.35 g/mol.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21) |
InChI Key |
IUWLQCDNDSJEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable cinnoline derivative with a pyridylmethyl acetamide precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for further pharmaceutical development .
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure successful transformations .
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, each with unique chemical and biological properties .
Scientific Research Applications
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent variations, molecular properties, and inferred structure-activity relationships (SAR).
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Impact on Lipophilicity: Fluorinated phenyl analogs (e.g., compounds from and ) exhibit higher molecular weights and lipophilicity compared to the pyridylmethyl-substituted target compound. Fluorine atoms enhance membrane permeability but may reduce aqueous solubility.
Steric and Conformational Effects: Phenylethyl and phenylbutan substituents (e.g., ) introduce steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for larger binding sites. The 6-methyl group in difluorophenyl analogs () stabilizes the cinnoline ring conformation, possibly enhancing receptor affinity.
Heterocyclic Core Variations: The thieno-pyrimidinone core in replaces the cinnoline system, demonstrating that alternative heterocycles can retain bioactivity while modifying electronic properties. This compound’s IR and NMR data confirm strong hydrogen-bonding capacity (υ 3,390 cm⁻¹ for NH) .
Synthetic Accessibility: Acetamide derivatives with cyano groups (e.g., ) are synthesized via nucleophilic substitution under mild conditions (ethanol, piperidine, 0–5°C), suggesting that the target compound’s synthesis could follow similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
